5-methoxy-N-methyl-4-(2-methylpyrazol-3-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine
Overview
Description
5-methoxy-N-methyl-4-(2-methylpyrazol-3-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-methyl-4-(2-methylpyrazol-3-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine typically involves multi-step organic reactions. The starting materials might include pyrimidine derivatives, pyrazole derivatives, and other organic reagents. Common synthetic routes could involve:
Nucleophilic substitution reactions: to introduce the methoxy and methyl groups.
Cyclization reactions: to form the pyrimidine and pyrazole rings.
Coupling reactions: to attach the pyridin-2-ylmethyl group.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: to accelerate the reactions.
Solvents: to dissolve the reactants and control the reaction environment.
Temperature and pressure control: to ensure optimal reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-methyl-4-(2-methylpyrazol-3-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the pyrimidine ring.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-N-methyl-4-(2-methylpyrazol-3-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(2-methylpyrazol-3-yl)pyrimidin-2-amine: Lacks the methoxy and pyridin-2-ylmethyl groups.
5-methoxy-N-methylpyrimidin-2-amine: Lacks the pyrazole and pyridin-2-ylmethyl groups.
N-methyl-4-(2-methylpyrazol-3-yl)pyrimidin-2-amine: Lacks the methoxy and pyridin-2-ylmethyl groups.
Uniqueness
The unique combination of functional groups in 5-methoxy-N-methyl-4-(2-methylpyrazol-3-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-methoxy-N-methyl-4-(2-methylpyrazol-3-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-21(11-12-6-4-5-8-17-12)16-18-10-14(23-3)15(20-16)13-7-9-19-22(13)2/h4-10H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQUOVQXWIFIFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC(=NC=C2OC)N(C)CC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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